Cromoglicate sodium hydrate, commonly known as sodium cromoglycate, is a medication primarily used in the prophylactic treatment of allergic conditions, particularly asthma and allergic rhinitis. It belongs to the class of compounds known as mast cell stabilizers, which inhibit the release of inflammatory mediators from sensitized mast cells. This compound is particularly effective in preventing exercise-induced bronchoconstriction and alleviating symptoms associated with allergies.
Sodium cromoglycate is derived from chromone, a bicyclic compound that serves as the structural backbone for various pharmacological agents. It is synthesized through a series of chemical reactions involving precursors such as 2,6-dihydroxyacetophenone and dibromo-2-propanol, leading to the formation of the active compound.
Sodium cromoglycate is classified as an anti-inflammatory agent and a mast cell stabilizer. It is not effective in treating acute asthma attacks but is beneficial for long-term management of asthma and allergic conditions.
The synthesis of sodium cromoglycate typically involves several key steps:
The synthesis process can be optimized by controlling reaction parameters such as temperature and time to improve yield and purity. For instance, maintaining a reaction temperature of 50-100 °C for 4-15 hours can enhance the formation of desired products while minimizing side reactions .
The molecular formula of sodium cromoglycate is , with a molecular weight of approximately 512.33 g/mol. The structure features two sodium ions associated with the cromolyn molecule, which consists of a chromone core substituted with various functional groups.
Sodium cromoglycate primarily acts through its interaction with mast cells, inhibiting their degranulation and subsequent release of histamine and other inflammatory mediators. This action helps prevent allergic responses and bronchoconstriction.
The compound's effectiveness can be influenced by its formulation and the presence of excipients that may affect its solubility and stability in aqueous solutions . For instance, sodium chloride can reduce solubility at higher concentrations, while glycerol has been shown to maintain solubility without causing precipitation .
Sodium cromoglycate stabilizes mast cells by preventing calcium influx necessary for degranulation. This inhibition reduces the release of inflammatory mediators such as histamine, leukotrienes, and other cytokines that contribute to allergic reactions and asthma symptoms.
Relevant analyses indicate that sodium cromoglycate hydrates exhibit different molecular states depending on water content, which can affect its pharmaceutical properties .
Sodium cromoglycate is widely used in various scientific and medical applications:
Cromoglicate sodium hydrate (chemical name: 5,5'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic acid] disodium salt) emerged from systematic investigation of Ammi visnaga, a Mediterranean plant traditionally used for bronchodilation. In 1965, pharmacologist Roger Altounyan isolated the active chromone derivative, cromolyn sodium, through self-experimentation with khellin analogues to manage his asthma [1] [2]. The compound was first marketed in 1969 as Intal® (Fisons Pharmaceuticals) for asthma prophylaxis, representing the first non-corticosteroid anti-asthmatic agent [2].
Nomenclature reflects geographical and chemical nuances: cromoglicic acid (INN), cromolyn (USAN), and sodium cromoglicate (former BAN) all refer to the same core structure (C₂₃H₁₄Na₂O₁₁; MW 512.33) [1] [3]. The hydrate form (CAS 15826-37-6) enhances stability for pharmaceutical formulations [5]. Academic literature reveals shifting perspectives on efficacy, particularly after a controversial 2003 Cochrane review questioned its utility in pediatric asthma. Subsequent re-evaluations highlighted methodological flaws, confirming efficacy in older children and solidifying its role in mast cell-driven pathologies [6].
Table 1: Key Historical Milestones in Cromoglicate Development
Year | Event | Significance |
---|---|---|
1965 | Altounyan isolates active chromone | Discovery via self-administration of khellin derivatives |
1969 | UK launch of Intal® inhaler | First non-steroid prophylactic asthma therapy |
1986 | Ophthalmic formulation approval | Expansion to allergic conjunctivitis management |
2003 | Cochrane review on pediatric asthma | Controversial conclusion of inefficacy; later contested |
2010s | Neuroinflammatory/Stem cell research | Identification of novel biological targets beyond mast cells |
Cromoglicate sodium hydrate was historically termed a "mast cell stabilizer" due to its inhibition of histamine, leukotrienes, and prostaglandin release from granules [2] [8]. However, pharmacological research reveals a more complex bimodal mechanism:
This redefinition was catalyzed by critical observations:
Table 2: Mechanistic Targets of Cromoglicate Sodium Hydrate
Target System | Effect | Functional Outcome |
---|---|---|
Mast cell chloride channels | Inhibition (37% ± 7%) | Reduced degranulation and histamine release |
C-fibers (sensory nerves) | Inactivation | Attenuation of neurogenic inflammation |
Microglia (CNS) | Suppressed activation | Decreased TNF-α, IL-1β, and IL-6 in neuroinflammation |
S100P/RAGE interaction | Disruption | Potential modulation of Alzheimer’s pathology |
Recent paradigm shifts highlight downstream immunomodulation:
These advances position cromoglicate sodium hydrate as a pleiotropic modulator of inflammation, with implications for neurodegenerative, metabolic, and allergic diseases beyond its classical applications.
Table 3: Standardized Nomenclature of Cromoglicate Sodium Hydrate
Designation | Identifier | Source |
---|---|---|
IUPAC Name | 5,5'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic acid] disodium salt | [3] [5] |
CAS Registry | 15826-37-6 (sodium salt trihydrate) | [5] |
INN | Cromoglicic acid | [1] |
USAN | Cromolyn | [2] |
DrugBank ID | DB01003 | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7